Methyl 2-acetyl-6-(aminomethyl)isonicotinate
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Overview
Description
Methyl 2-acetyl-6-(aminomethyl)isonicotinate: is a chemical compound that belongs to the class of isonicotinates This compound is characterized by the presence of a methyl ester group, an acetyl group, and an aminomethyl group attached to the isonicotinic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-6-(aminomethyl)isonicotinate typically involves multi-step organic reactions. One common method includes the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetyl-6-(aminomethyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted isonicotinates .
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-acetyl-6-(aminomethyl)isonicotinate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases. Research is ongoing to understand its mechanism of action and therapeutic potential .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-6-(aminomethyl)isonicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The acetyl group can undergo enzymatic hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Methyl isonicotinate: Similar in structure but lacks the acetyl and aminomethyl groups.
Methyl nicotinate: Contains a nicotinic acid framework but differs in the substitution pattern.
2-Methylalkyl isonicotinates: These compounds have similar isonicotinate structures with different alkyl substitutions.
Uniqueness: Methyl 2-acetyl-6-(aminomethyl)isonicotinate is unique due to the presence of both acetyl and aminomethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-acetyl-6-(aminomethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)9-4-7(10(14)15-2)3-8(5-11)12-9/h3-4H,5,11H2,1-2H3 |
InChI Key |
QIUIBFAOTFWXRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CN)C(=O)OC |
Origin of Product |
United States |
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